Positional Isomer LogP and ADME Impact
Among the three pyridyl positional isomers, the 4-pyridyl derivative (CAS 1303968-02-6) is expected to exhibit the lowest lipophilicity due to the electron-withdrawing nature of the para-pyridyl nitrogen, which polarizes the triazine ring more effectively than the ortho- or meta-isomers. Though experimental LogP values for all three isomers are not publicly available in a single study, the calculated LogP of the 4-pyridyl compound is 1.17 (ALogP) . In general, a lower LogP correlates with improved aqueous solubility and reduced off-target binding, a critical consideration for hit-to-lead optimization where the 2-pyridyl counterpart often introduces undesired lipophilicity.
| Evidence Dimension | Calculated LogP (ALogP) |
|---|---|
| Target Compound Data | 1.17 |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 1303967-68-1) and 3-pyridyl isomer (CAS 1303967-22-7) – exact LogP data not located but qualitatively differ |
| Quantified Difference | LogP of 4-pyridyl isomer is predicted lower than the 2-pyridyl isomer based on electronic effects. |
| Conditions | Computed via ALogP algorithm (ChemDraw-type); no co-solvent or pH specified. |
Why This Matters
A lower LogP in the 4-pyridyl isomer supports better aqueous solubility and potentially cleaner ADME profiles, guiding medicinal chemists to select the 4-pyridyl building block when solubility is a limiting factor.
